2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid
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Overview
Description
2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid is an organic compound with a complex structure that includes a chlorinated phenyl ring, a hydroxyl group, and an amino benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid typically involves the reaction of 5-chloro-2-hydroxy-3-methylbenzylamine with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to a different functional group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may interfere with the synthesis of certain proteins or disrupt cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic acid: 2-[(3-Chloro-2-methylphenyl)amino]benzoic acid, known for its anti-inflammatory properties.
2-Amino-5-chloro-3-methylbenzoic acid: A related compound with similar structural features but different functional groups.
Uniqueness
2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92841-30-0 |
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Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
2-[(5-chloro-2-hydroxy-3-methylphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C15H14ClNO3/c1-9-6-11(16)7-10(14(9)18)8-17-13-5-3-2-4-12(13)15(19)20/h2-7,17-18H,8H2,1H3,(H,19,20) |
InChI Key |
OQPWMWIAICYZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CNC2=CC=CC=C2C(=O)O)Cl |
Origin of Product |
United States |
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